Lipophilicity: Permeability & Non-Specific Binding
The physicochemical properties of N-(3-ethylphenyl)quinazolin-4-amine, particularly its lipophilicity, represent a primary point of differentiation from its close analogs. The calculated LogP value for the target compound is 4.01 . This value is significantly higher than that of the 3-ethynyl analog erlotinib free base (calculated LogP ~3.2) and the 3-chloro-4-fluoro analog gefitinib (calculated LogP ~3.2) [1]. This increase in lipophilicity is a direct consequence of the 3-ethyl substituent and is a crucial design parameter for modulating passive membrane permeability and the extent of non-specific plasma protein binding in in vitro and in vivo assays.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 4.01 |
| Comparator Or Baseline | Erlotinib Free Base (3-ethynyl analog): ~3.2; Gefitinib (3-chloro-4-fluoro analog): ~3.2 |
| Quantified Difference | The target compound is approximately +0.8 LogP units more lipophilic than erlotinib and gefitinib. |
| Conditions | In silico calculation of partition coefficient (octanol/water). |
Why This Matters
This quantitative difference in LogP directly informs the expected behavior of the compound in permeability assays (e.g., PAMPA, Caco-2) and its propensity for non-specific binding, which are critical parameters for optimizing a lead compound's drug-likeness and for interpreting data from cell-based assays.
- [1] DrugBank. (n.d.). Erlotinib (DB00530) and Gefitinib (DB00317). Retrieved from DrugBank Online. View Source
